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Introduction
The expanding capabilities of flow cytometry, particularly in multi-color analysis, demand a

broader range of fluorophores to minimize spectral overlap and enhance signal detection.

Near-infrared (NIR) dyes, such as Cyanine7.5 (Cy7.5), have become invaluable tools in this

regard.[1] Operating in the 700-900 nm spectral region, these dyes offer significant

advantages, including reduced autofluorescence from biological samples and deeper tissue

penetration, which is particularly beneficial for in vivo imaging applications that can be

correlated with flow cytometry data.[1][2]

This document provides detailed application notes and protocols for the use of Cy7.5-COOH
TEA, a carboxylic acid derivative of the Cy7.5 dye, in flow cytometry. While the N-

hydroxysuccinimide (NHS) ester form of cyanine dyes is more commonly used for direct

conjugation to primary amines on proteins, the carboxylic acid form offers the flexibility for

custom conjugation strategies, particularly through activation with carbodiimide chemistry.[3][4]

[5][6][7][8] We will detail the necessary activation steps, antibody conjugation, cell staining

procedures, and flow cytometric analysis.
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Properties of Near-Infrared Dyes for Flow Cytometry
Near-infrared fluorophores are essential for expanding the multiplexing capabilities of modern

flow cytometers.[1] Many instruments are now equipped with red and near-infrared lasers (e.g.,

633 nm, 785 nm), enabling the detection of dyes like Cy7.5.[9][10]

Key Advantages of NIR Dyes:

Reduced Autofluorescence: Cellular components like flavins and NADH exhibit natural

fluorescence, primarily in the blue to green spectrum. By using NIR dyes, the signal-to-noise

ratio is significantly improved as background autofluorescence is minimized.[1]

Increased Panel Complexity: NIR dyes expand the available spectral space, allowing for the

addition of more parameters to a multi-color flow cytometry panel with less spectral overlap

with common fluorophores.[1]

Photostability: Many NIR dyes exhibit good photostability, which is crucial for experiments

involving extended data acquisition or cell sorting.[2]

Quantitative Fluorophore Comparison
The selection of a fluorophore is often dependent on its brightness and the expression level of

the target antigen. The stain index is a common metric used to determine the relative

brightness of a fluorophore on a specific instrument, calculated by normalizing the separation

of positive and negative populations to the spread of the negative population.[11] While direct

comparisons can be instrument-dependent, the following table provides a summary of the

spectral properties and relative brightness of Cy7.5 and other common NIR fluorophores.
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Fluorophore
Excitation Max
(nm)

Emission Max
(nm)

Laser Line
(nm)

Relative
Brightness

Cy7.5 ~788 ~808 785 ★★★☆☆

Alexa Fluor 750 ~752 ~779 633/640, 785 ★★★★☆

APC-Cy7 650 (APC) ~767 633/640 ★★★★★

PE-Cy7 488, 561 (PE) ~767 488, 561 ★★★★★

Alexa Fluor 700 ~696 ~719 633/640 ★★★★☆

Note: Relative brightness is a generalized representation. Tandem dyes like APC-Cy7 and PE-

Cy7 are exceptionally bright due to Förster resonance energy transfer (FRET) but are

susceptible to degradation and uncoupling. Brightness can vary based on the instrument, laser

power, and filter sets.[12][13]

Experimental Protocols
Protocol 1: Activation of Cy7.5-COOH and Conjugation
to an Antibody
The carboxylic acid group on Cy7.5-COOH is not directly reactive with the primary amines

(e.g., lysine residues) on an antibody. It must first be activated to a more reactive intermediate,

typically a succinimidyl ester, using a carbodiimide such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-

NHS).[3][6] This two-step process minimizes protein cross-linking.[6]

Materials:

Cy7.5-COOH TEA

Antibody (or other protein) to be labeled (in an amine-free buffer like PBS or MES)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Sulfo-NHS (N-hydroxysulfosuccinimide)
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Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

Anhydrous Dimethylsulfoxide (DMSO)

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare Reagents:

Dissolve the antibody in Conjugation Buffer at a concentration of 2-5 mg/mL. Buffers

containing primary amines (like Tris) must be removed prior to conjugation.

Prepare a 10 mg/mL stock solution of Cy7.5-COOH TEA in anhydrous DMSO.

Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in cold

Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.[3]

Activate Cy7.5-COOH:

In a microcentrifuge tube, combine 10 µL of the Cy7.5-COOH stock solution with 10 µL of

EDC and 20 µL of Sulfo-NHS stock solutions.

Add 60 µL of Activation Buffer to the mixture.

Incubate for 15-30 minutes at room temperature, protected from light.

Conjugate to Antibody:

Add the activated Cy7.5-NHS ester mixture directly to your antibody solution. A molar ratio

of 10:1 to 20:1 (dye:antibody) is a good starting point for optimization.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring or rotation, protected from light.
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Quench Reaction:

Add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50-100 µL of

1 M Tris-HCl per 1 mL of reaction mixture).

Incubate for 15-30 minutes at room temperature.

Purify the Conjugate:

Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration

column (e.g., Sephadex G-25) pre-equilibrated with PBS.

The first colored fraction to elute will be the Cy7.5-labeled antibody.

Collect the fractions and measure the absorbance at 280 nm (for protein) and ~788 nm

(for Cy7.5) to determine the degree of labeling (DOL).

Protocol 2: Staining Cells for Flow Cytometry Analysis
This protocol provides a general guideline for staining suspended cells with your custom Cy7.5-

conjugated antibody for cell surface markers.

Materials:

Cell suspension (e.g., PBMCs, cultured cells) at 1 x 10^7 cells/mL

Cy7.5-conjugated antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fc Receptor Blocking solution (optional, recommended for immune cells)

Viability Dye (optional, e.g., DAPI, Propidium Iodide, or a fixable viability dye)

FACS tubes (5 mL round-bottom polystyrene tubes)

Procedure:

Prepare Cells:
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Harvest cells and wash once with cold Flow Cytometry Staining Buffer.

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^7 cells/mL.

Fc Receptor Block (Optional):

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

Add Fc blocking solution according to the manufacturer's instructions and incubate for 10-

15 minutes at 4°C. Do not wash after this step.

Antibody Staining:

Add the predetermined optimal amount of the Cy7.5-conjugated antibody to the cell

suspension.

Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.

Wash:

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

Repeat the wash step one more time.

Viability Staining (Optional):

If using a non-fixable viability dye like DAPI or PI, resuspend the cell pellet in 300-500 µL

of staining buffer and add the dye just prior to analysis. Do not wash after adding the

viability dye.

Acquisition:

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
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Acquire samples on a flow cytometer equipped with the appropriate lasers (e.g., 785 nm

or 633/640 nm) and emission filters for Cy7.5 (e.g., an 820/60 nm bandpass filter).

Ensure proper voltage settings and compensation controls are used, especially in multi-

color panels.
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Caption: Experimental workflow from Cy7.5-COOH activation to flow cytometry.
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Caption: Detecting a cell signaling component with a Cy7.5-labeled antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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